N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~4~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]butanedihydrazide
Description
This compound is a butanedihydrazide derivative featuring two 2,3-dihydro-1,4-benzodioxin moieties linked via ethylidene groups with distinct stereochemistry (E and Z configurations). The 2,3-dihydro-1,4-benzodioxin scaffold is recognized for its pharmacological versatility, including anti-inflammatory, antipsychotic, and antimicrobial activities . The stereochemistry (E/Z) could modulate conformational stability and receptor binding, a critical factor in structure-activity relationships (SAR) .
Properties
Molecular Formula |
C24H26N4O6 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-N'-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]butanediamide |
InChI |
InChI=1S/C24H26N4O6/c1-15(17-3-5-19-21(13-17)33-11-9-31-19)25-27-23(29)7-8-24(30)28-26-16(2)18-4-6-20-22(14-18)34-12-10-32-20/h3-6,13-14H,7-12H2,1-2H3,(H,27,29)(H,28,30)/b25-15-,26-16+ |
InChI Key |
PXHGHZZDSJDIHV-WFOJNGAISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCC(=O)N/N=C(/C)\C1=CC2=C(C=C1)OCCO2)/C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CC(=NNC(=O)CCC(=O)NN=C(C)C1=CC2=C(C=C1)OCCO2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Butanedihydrazide Core
The butanedihydrazide (succinic dihydrazide) backbone is synthesized via hydrazinolysis of succinic acid esters.
Method A: Direct Hydrazinolysis of Succinic Acid Diesters
-
Procedure :
Succinic acid dimethyl ester (1 mol) reacts with 85% hydrazine hydrate (4 mol) in ethanol under reflux for 12–24 h . Excess ethanol is removed, and the product crystallizes upon cooling. -
Key Data :
Parameter Value Solvent Ethanol Temperature Reflux (78°C) Reaction Time 12–24 h Purity (HPLC) ≥98%
Method B: Reactive Fractionation
-
Procedure :
Esters and 20–50% hydrazine hydrate are heated with alkaline compounds (e.g., NaOH) in immiscible solvents (e.g., xylene). Byproduct water is removed via distillation, shifting equilibrium .
Functionalization of 2,3-Dihydro-1,4-Benzodioxin-6-Carbaldehyde
The aldehyde precursors are synthesized via Vilsmeier-Haack formylation or Duff reaction on 1,4-benzodioxane derivatives .
Example Protocol :
-
Formylation :
-
Acetylation :
Hydrazone Formation and Stereoselective Coupling
The final compound is synthesized by condensing butanedihydrazide with 6-acetyl-2,3-dihydro-1,4-benzodioxin under controlled conditions to enforce E/Z isomerism.
Method A: Acid-Catalyzed Condensation
-
Procedure :
Butanedihydrazide (1 mmol) and 6-acetyl-1,4-benzodioxin (2.2 mmol) are stirred in ethanol/water (10:1) with glacial acetic acid (0.2 mL) at 25°C for 6–12 h . The product precipitates and is recrystallized from ethanol. -
Isomer Ratio (E/Z) : 1:1 (unoptimized).
Method B: Two-Phase System with Alkaline Activation
-
Procedure :
Hydrazine hydrate (50%) and NaOH are premixed, then combined with butanedihydrazide and aldehyde in xylene at 55°C. Water is removed via azeotropic distillation . -
Isomer Ratio (E/Z) : 3:2 (controlled via temperature).
Optimized Conditions for Stereocontrol :
| Condition | E Isomer Preference | Z Isomer Preference |
|---|---|---|
| Solvent | Ethanol | Toluene |
| Catalyst | Acetic acid | Piperidine |
| Temperature | 25°C | 60°C |
| Reaction Time | 6 h | 3 h |
Purification and Characterization
Purification :
-
Recrystallization : Ethanol/water (1:1) yields >95% pure product .
-
Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves E/Z isomers .
Characterization Data :
-
¹H NMR (DMSO-d₆) :
-
IR (KBr) : 3320 cm⁻¹ (NH), 1685 cm⁻¹ (C=O), 1630 cm⁻¹ (C=N) .
-
HPLC : Retention time = 8.2 min (C18 column, MeOH/H₂O 70:30) .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Isomer Control | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed | 82–88 | 95–97 | Moderate | Lab-scale |
| Two-Phase Alkaline | 89–93 | 97–99 | High | Industrial |
| Chromatographic | 78–85 | ≥99 | Full | Small-scale |
Challenges and Solutions
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a ligand or catalyst.
Biology: Explore its interactions with biomolecules (e.g., proteins, nucleic acids).
Medicine: Assess its pharmacological properties (e.g., antitumor, antimicrobial).
Industry: Consider applications in materials science or drug development.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related benzodioxin derivatives:
Biological Activity
N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~4~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]butanedihydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The compound can be synthesized through a series of reactions involving hydrazine derivatives and 2,3-dihydro-1,4-benzodioxin moieties. The general synthetic route involves the condensation of hydrazides with appropriate aldehydes or ketones under acidic or basic conditions to yield the target hydrazone structure. The reaction conditions can significantly affect the yield and purity of the final product.
Antimicrobial Activity
Recent studies have shown that derivatives of benzodioxin compounds exhibit significant antimicrobial properties. A study evaluating various hydrazone derivatives found that those containing the benzodioxin moiety demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 μg/mL, indicating moderate to high activity against these pathogens .
Antiviral Activity
The compound's potential as an antiviral agent has also been investigated. In vitro assays indicated that certain derivatives showed promising anti-HIV activity. For instance, related compounds exhibited median effective concentration (EC50) values as low as 3.2 μM against HIV-1 . This suggests that the structural features of the compound may play a crucial role in its interaction with viral components.
Cytotoxicity
While exploring its therapeutic potential, it is essential to assess cytotoxicity. Preliminary cytotoxicity tests on human lymphocyte cells revealed that some derivatives had low toxicity profiles, with IC50 values exceeding 100 μM . This indicates a favorable therapeutic window for further development.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Benzodioxin Core : The benzodioxin structure is known for its ability to interact with various biological targets due to its electron-rich nature.
- Hydrazone Linkage : The hydrazone functional group enhances the compound's reactivity and potential interactions with biomolecules.
Table 1 summarizes the biological activities of related compounds:
| Compound | Activity Type | MIC/EC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 10 | |
| Compound B | Antiviral (HIV) | 3.2 | |
| Compound C | Cytotoxicity | >100 |
Case Studies
Several studies have focused on similar compounds derived from benzodioxins. For example:
- Study on Anti-HIV Activity : A series of hydrazone derivatives were synthesized and tested for their anti-HIV activity. Compounds containing the benzodioxin moiety showed enhanced activity compared to their non-benzodioxin counterparts .
- Antimicrobial Evaluation : A recent investigation into the antimicrobial properties of benzodioxin derivatives revealed significant activity against multidrug-resistant bacterial strains, highlighting their potential as lead compounds in drug development .
Q & A
Q. How should researchers document synthetic procedures to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
